REACTION_CXSMILES
|
[C:1]1([C:11]([OH:13])=[O:12])[C:10]2C(=CC=CC=2)C=[CH:3][N:2]=1.C(N(CC)C(C)C)(C)C.[CH:23]1[CH:24]=[CH:25][C:26]2N(O)N=N[C:27]=2[CH:28]=1.C(Cl)CCl.N1C2C=CC=CC=2N=C1CN(C1C2N=CC=CC=2CCC1)CCCN>CN(C=O)C.CCOC(C)=O.[Cl-].[Na+].O.O>[CH:3]1[C:26]2[C:27](=[CH:28][CH:23]=[CH:24][CH:25]=2)[CH:10]=[C:1]([C:11]([OH:13])=[O:12])[N:2]=1 |f:7.8.9|
|
Name
|
|
Quantity
|
51.6 mg
|
Type
|
reactant
|
Smiles
|
C1(=NC=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
48.3 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
68.6 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N1C(=NC2=C1C=CC=C2)CN(CCCN)C2CCCC=1C=CC=NC21
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the two layers mixed vigorously for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with brine (5×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.2 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 152.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([C:11]([OH:13])=[O:12])[C:10]2C(=CC=CC=2)C=[CH:3][N:2]=1.C(N(CC)C(C)C)(C)C.[CH:23]1[CH:24]=[CH:25][C:26]2N(O)N=N[C:27]=2[CH:28]=1.C(Cl)CCl.N1C2C=CC=CC=2N=C1CN(C1C2N=CC=CC=2CCC1)CCCN>CN(C=O)C.CCOC(C)=O.[Cl-].[Na+].O.O>[CH:3]1[C:26]2[C:27](=[CH:28][CH:23]=[CH:24][CH:25]=2)[CH:10]=[C:1]([C:11]([OH:13])=[O:12])[N:2]=1 |f:7.8.9|
|
Name
|
|
Quantity
|
51.6 mg
|
Type
|
reactant
|
Smiles
|
C1(=NC=CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
48.3 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
68.6 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
N1-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-propane-1,3-diamine
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
N1C(=NC2=C1C=CC=C2)CN(CCCN)C2CCCC=1C=CC=NC21
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the two layers mixed vigorously for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer washed with brine (5×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude material by radial chromatography on a 1 mm TLC grade silica gel plate (CH2Cl2/MeOH/NH4OH, 50:1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=NC(=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79.2 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 152.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |